molecular formula C17H18N2O B11857188 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one

Cat. No.: B11857188
M. Wt: 266.34 g/mol
InChI Key: JSRNPMBUCXFEAQ-UHFFFAOYSA-N
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Description

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one is a synthetic organic compound that features a quinoline and pyridine moiety connected via a propanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one typically involves the following steps:

    Formation of 3,4-Dihydroquinoline: This can be achieved through the reduction of quinoline using hydrogenation or other reducing agents.

    Pyridine Derivative Synthesis: The pyridine moiety can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Coupling Reaction: The quinoline and pyridine derivatives are then coupled using a suitable linker, such as propanone, under specific reaction conditions (e.g., using a base like potassium carbonate in an aprotic solvent).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline and pyridine N-oxides.

    Reduction: Reduction can lead to the formation of tetrahydroquinoline and dihydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions (e.g., in the presence of a catalyst or under reflux).

Major Products:

    Oxidation Products: Quinoline N-oxide, pyridine N-oxide.

    Reduction Products: Tetrahydroquinoline, dihydropyridine.

    Substitution Products: Halogenated, alkylated, or other substituted derivatives of the original compound.

Scientific Research Applications

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one can be compared with other compounds featuring quinoline or pyridine moieties:

    Quinoline Derivatives: These compounds are known for their antimalarial and anticancer properties. Examples include chloroquine and quinine.

    Pyridine Derivatives: Pyridine-based compounds are widely used in pharmaceuticals and agrochemicals. Examples include nicotinamide and pyridoxine.

Uniqueness: The combination of quinoline and pyridine moieties in this compound provides a unique structural framework that can be exploited for various applications, distinguishing it from other similar compounds.

Comparison with Similar Compounds

  • Chloroquine
  • Quinine
  • Nicotinamide
  • Pyridoxine

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

1-[6-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-yl]propan-1-one

InChI

InChI=1S/C17H18N2O/c1-2-16(20)14-9-10-17(18-12-14)19-11-5-7-13-6-3-4-8-15(13)19/h3-4,6,8-10,12H,2,5,7,11H2,1H3

InChI Key

JSRNPMBUCXFEAQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1)N2CCCC3=CC=CC=C32

Origin of Product

United States

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